Isovaleric acidemia is a rare genetic disorder characterized by the buildup of isovaleryl-CoA, a toxic intermediate metabolite. Research has identified IVC as a specific marker for this condition. Elevated levels of IVC in blood and urine can be used for diagnosis and monitoring of the disease.
IVC has been shown to activate calpain, a calcium-dependent protease enzyme, in human neutrophils. Calpain plays a role in various cellular processes, including inflammation and cell death. This finding suggests IVC may be involved in neutrophil function and potentially contribute to inflammatory processes in the body.
Studies have investigated the effects of IVC on immune function and cell death (apoptosis). Some research suggests IVC may influence the activity of caspases, enzymes involved in apoptosis, and potentially impact cell proliferation. However, further research is needed to fully understand the role of IVC in these processes.
Recent research using a technique called Mendelian randomization suggests a potential association between lower blood levels of IVC and increased risk of lung cancer. However, these findings are preliminary and require further investigation to confirm the relationship and understand the underlying mechanisms.
Isovalerylcarnitine (IVC) is a naturally occurring acylcarnitine formed during the breakdown (metabolism) of the amino acid L-leucine []. It plays a role in transporting activated fatty acids within cells for energy production []. Elevated levels of IVC can indicate a metabolic disorder called isovaleric acidemia [].
Isovalerylcarnitine has a structure composed of two main components:
The key feature of the molecule is the ester bond between the carnitine group's hydroxyl and the isovaleryl group's carbonyl carbon. This bond allows IVC to bind to fatty acids, facilitating their transport across cell membranes [].
Isovalerylcarnitine is formed in the body through the breakdown of L-leucine. The specific enzymatic pathway involves multiple steps, but the key reaction is the conversion of isovaleryl-CoA to IVC by an enzyme called short-chain acyl-CoA dehydrogenase [].
Isovalerylcarnitine's primary function is likely related to its role in fatty acid metabolism. Carnitine transports fatty acids across the mitochondrial membrane for energy production. While IVC itself cannot enter the mitochondria, it may play a part in shuttling fatty acids indirectly [].
Elevated levels of IVC are a hallmark of isovaleric acidemia, a genetic disorder where the body cannot properly break down L-leucine. In this case, IVC accumulation is thought to be a consequence of the metabolic dysfunction, not the direct cause of the disease symptoms [].